molecular formula C22H30N4O2S B2991963 2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide CAS No. 898434-64-5

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide

Cat. No.: B2991963
CAS No.: 898434-64-5
M. Wt: 414.57
InChI Key: DISCYMALTCSIDI-UHFFFAOYSA-N
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Description

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.57. The purity is usually 95%.
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Scientific Research Applications

Antifolate Inhibitors

Compounds similar to the query have been synthesized and evaluated for their potential as antifolate inhibitors, targeting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical for DNA synthesis and cell proliferation, making them attractive targets for antitumor agents. For example, classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates have shown potent inhibitory activities against human TS and DHFR, indicating their potential in cancer therapy (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007); (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antimicrobial Agents

Research on pyrimidinone and related derivatives has demonstrated significant antimicrobial activities. These compounds have been synthesized as potential inhibitors of various microbial enzymes, offering a promising route for developing new antimicrobial agents. The structural diversity of these compounds allows for the targeting of different bacterial and fungal pathogens, showcasing their versatility in antimicrobial therapy (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Antiviral Agents

The synthesis and characterization of compounds structurally related to the query have also been directed toward antiviral applications. Studies include the investigation of their binding and inhibitory effects on viral proteins, such as those associated with SARS-CoV-2, the virus responsible for COVID-19. These findings indicate the potential of such compounds in the development of novel antiviral drugs (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Anticancer Agents

Further studies have explored the anticancer activities of pyrimidine derivatives, demonstrating their ability to inhibit cancer cell proliferation. These compounds have been evaluated in various cancer cell lines, showing promise as potential anticancer agents. Their mode of action may involve the inhibition of key enzymes required for cancer cell survival and proliferation, highlighting their potential in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).

Properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-3-25(4-2)14-9-15-26-19-13-8-12-18(19)21(24-22(26)28)29-16-20(27)23-17-10-6-5-7-11-17/h5-7,10-11H,3-4,8-9,12-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISCYMALTCSIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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